3-Fluoro-4-methyl-5-nitrobenzonitrile 3-Fluoro-4-methyl-5-nitrobenzonitrile
Brand Name: Vulcanchem
CAS No.: 1146290-07-4
VCID: VC7937626
InChI: InChI=1S/C8H5FN2O2/c1-5-7(9)2-6(4-10)3-8(5)11(12)13/h2-3H,1H3
SMILES: CC1=C(C=C(C=C1F)C#N)[N+](=O)[O-]
Molecular Formula: C8H5FN2O2
Molecular Weight: 180.14

3-Fluoro-4-methyl-5-nitrobenzonitrile

CAS No.: 1146290-07-4

Cat. No.: VC7937626

Molecular Formula: C8H5FN2O2

Molecular Weight: 180.14

* For research use only. Not for human or veterinary use.

3-Fluoro-4-methyl-5-nitrobenzonitrile - 1146290-07-4

Specification

CAS No. 1146290-07-4
Molecular Formula C8H5FN2O2
Molecular Weight 180.14
IUPAC Name 3-fluoro-4-methyl-5-nitrobenzonitrile
Standard InChI InChI=1S/C8H5FN2O2/c1-5-7(9)2-6(4-10)3-8(5)11(12)13/h2-3H,1H3
Standard InChI Key PJDMVVSHLAHHEG-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1F)C#N)[N+](=O)[O-]
Canonical SMILES CC1=C(C=C(C=C1F)C#N)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

3-Fluoro-4-methyl-5-nitrobenzonitrile (CAS: 1146290-07-4) is a fluorinated aromatic nitrile derivative with the molecular formula C8H5FN2O2\text{C}_8\text{H}_5\text{FN}_2\text{O}_2 and a molecular weight of 180.14 g/mol . Its IUPAC name reflects the substitution pattern on the benzene ring: a fluorine atom at position 3, a methyl group at position 4, and a nitro group at position 5, with a cyano group completing the structure . The compound’s SMILES notation is \text{N\#CC1=CC([N+]([O-])=O)=C(C)C(F)=C1, highlighting its planar aromatic framework .

Table 1: Key Identifiers of 3-Fluoro-4-methyl-5-nitrobenzonitrile

PropertyValue
CAS Number1146290-07-4
Molecular FormulaC8H5FN2O2\text{C}_8\text{H}_5\text{FN}_2\text{O}_2
Molecular Weight180.14 g/mol
IUPAC Name3-Fluoro-4-methyl-5-nitrobenzonitrile
SMILES\text{N\#CC1=CC([N+]([O-])=O)=C(C)C(F)=C1
LogP2.43
Heavy Atom Count13

Synthesis and Manufacturing Processes

The synthesis of 3-fluoro-4-methyl-5-nitrobenzonitrile typically involves multi-step reactions, including nitration, fluorination, and cyanation. A patent method for analogous compounds (e.g., 3-fluoro-4-trifluoromethylbenzonitrile) outlines a five-step process: nitration of a fluorinated precursor, reduction to an amine, bromination, diazotization, and final substitution with a cyano group . For this compound, a plausible route involves nitration of 3-fluoro-4-methylbenzonitrile, leveraging the directing effects of the methyl and cyano groups to achieve regioselectivity .

Physicochemical Properties

The compound exhibits moderate lipophilicity (LogP = 2.43) and a polar surface area of 67 Ų, suggesting limited water solubility . Its stability under ambient conditions is attributed to the electron-withdrawing nitro and cyano groups, which reduce susceptibility to oxidative degradation.

Table 2: Physicochemical Properties

PropertyValue
Melting PointNot reported
Boiling PointNot reported
LogP2.43
Polar Surface Area67 Ų
Hydrogen Bond Acceptors3
Rotatable Bonds1

Applications in Scientific Research

3-Fluoro-4-methyl-5-nitrobenzonitrile serves as a critical intermediate in pharmaceutical and materials science research. For example, it has been utilized in the synthesis of TRPV4 receptor antagonists, where its nitro group is reduced to an amine for subsequent coupling reactions . In materials science, nitrobenzonitrile derivatives are precursors for conjugated polymers with applications in organic electronics .

The compound’s fluorine atom enhances metabolic stability in drug candidates, while the nitro group facilitates further functionalization via reduction or displacement reactions . Recent studies highlight its role in synthesizing penta-substituted cyclohexane metabolites, underscoring its versatility in medicinal chemistry .

Hazard CategoryGHS Code
Acute Oral ToxicityH302
Skin IrritationH315
Eye IrritationH319
Inhalation ToxicityH332
SupplierPurity (%)Pack SizePrice ($)
Angene International97100 mg75
BLD Pharmatech971 g282
A2B Chem951 g374

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